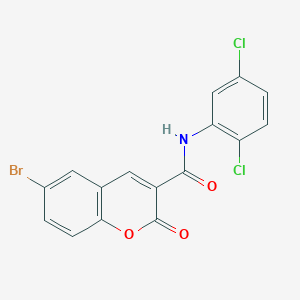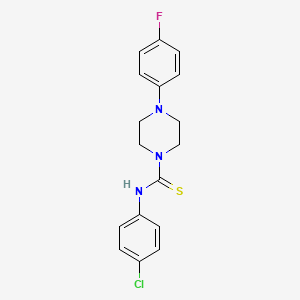
N-cyclopentyl-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3,4-diethoxybenzamide, also known as CPDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDEB is a benzamide derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
作用機序
The mechanism of action of N-cyclopentyl-3,4-diethoxybenzamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cyclopentyl-3,4-diethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-3,4-diethoxybenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3,4-diethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-3,4-diethoxybenzamide has antioxidant and anti-inflammatory effects. In vivo studies have shown that N-cyclopentyl-3,4-diethoxybenzamide has neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases. N-cyclopentyl-3,4-diethoxybenzamide has also been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-cyclopentyl-3,4-diethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclopentyl-3,4-diethoxybenzamide is also readily available from commercial sources. However, N-cyclopentyl-3,4-diethoxybenzamide has some limitations for lab experiments. It is not soluble in water, which can make it challenging to use in aqueous systems. N-cyclopentyl-3,4-diethoxybenzamide is also relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for research on N-cyclopentyl-3,4-diethoxybenzamide. One direction is to further elucidate the mechanism of action of N-cyclopentyl-3,4-diethoxybenzamide and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclopentyl-3,4-diethoxybenzamide in vivo to determine its potential as a therapeutic agent. Additionally, N-cyclopentyl-3,4-diethoxybenzamide could be used as a lead compound for the development of new drugs targeting various diseases. Finally, further studies could be conducted to optimize the synthesis method of N-cyclopentyl-3,4-diethoxybenzamide and develop more efficient synthetic routes.
合成法
N-cyclopentyl-3,4-diethoxybenzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-cyclopentyl-3,4-diethoxybenzamide.
科学的研究の応用
N-cyclopentyl-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-cyclopentyl-3,4-diethoxybenzamide has been shown to have neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, N-cyclopentyl-3,4-diethoxybenzamide has been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In medicinal chemistry, N-cyclopentyl-3,4-diethoxybenzamide has been studied as a potential lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
N-cyclopentyl-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-19-14-10-9-12(11-15(14)20-4-2)16(18)17-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAZEFUCGWDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)






![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)

